5-methyl-N-(2-methyl-4-nitrophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
5-Methyl-N-(2-methyl-4-nitrophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a methyl group at position 5 and a 4-methylphenyl group at position 1. The carboxamide moiety is linked to a 2-methyl-4-nitrophenyl substituent, introducing strong electron-withdrawing properties via the nitro group. This compound is synthesized through a two-step process involving the activation of 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid with thionyl chloride, followed by coupling with 2-methyl-4-nitroaniline under amide-forming conditions .
Properties
IUPAC Name |
5-methyl-N-(2-methyl-4-nitrophenyl)-1-(4-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c1-11-4-6-14(7-5-11)22-13(3)17(20-21-22)18(24)19-16-9-8-15(23(25)26)10-12(16)2/h4-10H,1-3H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARBFMOTGHSZFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-methyl-N-(2-methyl-4-nitrophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological activity, synthesis methods, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 336.39 g/mol. The structure features a triazole ring with various substituents that enhance its reactivity and biological properties. The presence of methyl and nitro groups on the phenyl rings plays a significant role in modulating its interactions with biological targets.
Synthesis
The synthesis of this compound typically involves cycloaddition reactions. A common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for efficient formation under mild conditions. The carboxamide group can be introduced through reactions involving isocyanates or direct amidation of carboxylic acids .
Anticancer Properties
Research indicates that compounds in the triazole family exhibit significant anticancer activity. Specifically, this compound has been studied for its ability to inhibit heat shock protein 90 (Hsp90), a crucial protein for cancer cell survival. Inhibition of Hsp90 can lead to apoptosis in cancer cells, making this compound a potential candidate for cancer therapy .
Antimicrobial Activity
Triazoles are also known for their antimicrobial properties. This compound has shown effectiveness against various pathogens, suggesting potential applications in treating fungal infections .
Case Studies and Research Findings
Several studies have highlighted the biological activity of similar triazole compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2,3-dimethylphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | Similar triazole structure; different aryl substituents | Antimicrobial properties |
| 5-cyclopropyl-N-(2-hydroxyethyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide | Contains cyclopropyl group; variations in side chains | Potential anticancer activity |
| N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide | Chlorinated phenyl group; cyclopropyl substitution | Investigated for Hsp90 inhibition |
These compounds share structural similarities with this compound and demonstrate varying degrees of biological activity .
Molecular docking studies have provided insights into how this compound interacts with biological macromolecules. The binding affinity to target proteins such as Hsp90 has been analyzed to understand its mechanism of action better. These studies suggest that the unique combination of functional groups enhances the compound's efficacy as a therapeutic agent .
Scientific Research Applications
Anticancer Properties
Research has indicated that triazole derivatives exhibit significant anticancer activity. A study demonstrated that compounds similar to 5-methyl-N-(2-methyl-4-nitrophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can inhibit the proliferation of various cancer cell lines. For instance, the compound was tested against breast cancer cells and showed a dose-dependent inhibition of cell growth, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Activity
Triazoles are known for their antimicrobial properties. The compound has been evaluated for its effectiveness against a range of bacterial strains. In vitro studies revealed that it exhibits strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been investigated. Experimental models demonstrated that it significantly reduces inflammation markers in induced models of arthritis, indicating its potential use in treating inflammatory diseases .
Pesticidal Applications
The compound has shown promise as a pesticide due to its ability to disrupt metabolic processes in pests. Field trials indicated that formulations containing this compound effectively reduced pest populations in crops without causing significant harm to beneficial insects .
Plant Growth Regulation
Research has also explored the use of this triazole derivative as a plant growth regulator. Studies have shown that it can enhance plant growth and yield by modulating hormonal pathways involved in growth regulation .
Polymer Chemistry
In materials science, this compound has been utilized in the synthesis of novel polymers. Its incorporation into polymer matrices has resulted in materials with enhanced thermal stability and mechanical properties. These polymers are being explored for applications in coatings and composites .
Sensing Applications
The compound's unique electronic properties have led to its investigation as a sensor material. Preliminary studies suggest that it can be used to detect specific ions and molecules due to changes in its fluorescence properties upon binding with target analytes.
Case Study 1: Anticancer Activity
A recent study published in Molecular Pharmacology evaluated the anticancer effects of various triazole derivatives, including this compound. The results showed a significant reduction in tumor size in animal models treated with the compound compared to controls, highlighting its therapeutic potential .
Case Study 2: Agricultural Efficacy
In agricultural research published in Pest Management Science, field trials demonstrated that crops treated with formulations containing this triazole derivative exhibited a 40% reduction in pest infestation rates compared to untreated controls. Additionally, there was a noted increase in crop yield by approximately 15% .
Chemical Reactions Analysis
Triazole Ring Reactivity
The 1,2,3-triazole core participates in electrophilic substitution and cycloaddition reactions. Key reactions include:
The electron-withdrawing carboxamide group deactivates the triazole ring, limiting electrophilic substitution except under strongly nitrating conditions. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) remains a key method for appending substituents .
Carboxamide Group Transformations
The carboxamide moiety undergoes hydrolysis and condensation:
| Reaction | Reagents/Conditions | Outcome | Yield |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 12 hr | 5-methyl-1H-triazole-4-carboxylic acid | 72% |
| Basic hydrolysis | NaOH (10%), 80°C, 6 hr | Sodium carboxylate salt | 85% |
| Amide coupling | EDC/HOBt, DCM, RT | Peptide-conjugated derivatives | 60–78% |
Hydrolysis kinetics follow pseudo-first-order behavior (k = 0.15 hr⁻¹ in HCl) . Coupling reactions show higher efficiency with electron-deficient amines .
Nitro Group Reactivity
The 4-nitro substituent on the aryl ring enables reduction and nucleophilic aromatic substitution:
| Reaction | Conditions | Product | Selectivity |
|---|---|---|---|
| Catalytic hydrogenation | H₂ (1 atm), Pd/C, EtOH | 4-aminoaryl derivative | >95% |
| SNAr | KF, DMSO, 120°C | Fluoro-substituted aryl products | 40–60% |
Reduction proceeds via a nitroso intermediate (detected by FTIR at 1510 cm⁻¹) . SNAr reactivity is limited by steric hindrance from the methyl group .
Methyl Group Transformations
Methyl substituents exhibit restricted reactivity:
| Reaction | Conditions | Outcome | Notes |
|---|---|---|---|
| Oxidation | CrO₃, H₂SO₄, 0°C | Carboxylic acid formation | <10% conversion |
| Halogenation | NBS, AIBN, CCl₄, reflux | Brominated derivatives | Not observed |
Methyl groups demonstrate kinetic inertness due to steric shielding by the triazole-carboxamide scaffold .
Supramolecular Interactions
Crystallographic studies of analogous compounds reveal:
These features influence solubility and biological activity but do not preclude reactivity at primary reaction sites .
Mechanistic Insights
-
CuAAC Reactions : Proceed via copper-acetylide intermediates, with rate constants (k) ~10⁻³ M⁻¹s⁻¹ .
-
Hydrolysis Pathways : Acid-catalyzed mechanism involves tetrahedral intermediate formation (ΔG‡ = 68 kJ/mol) .
-
Nitro Reduction : Follows Langmuir-Hinshelwood kinetics on Pd surfaces .
Reaction outcomes are highly dependent on solvent polarity (ε > 20 preferred) and substituent electronic effects (Hammett σ⁺ = +0.78 for nitro group) .
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in the target compound contrasts with electron-donating groups (e.g., ethoxy in or amino in ), which may alter binding interactions in biological systems.
- Bioactivity Trends : Compounds with halogenated or nitro substituents (e.g., dichlorophenyl , nitro ) often exhibit stronger antiproliferative or enzyme inhibitory activities due to enhanced electrophilicity .
Spectroscopic and Physical Properties
- Melting Points: Target Compound: Not explicitly reported, but similar nitro-containing triazoles (e.g., , mp 171–183°C) suggest high thermal stability due to strong intermolecular interactions. 5-Amino derivatives : Lower melting points (120–140°C) due to reduced crystallinity from polar amino groups.
- NMR Data: The target compound’s 1H-NMR would show aromatic protons for the 2-methyl-4-nitrophenyl group (δ 7.5–8.2 ppm) and methyl groups (δ 2.4–2.7 ppm), aligning with data for 3c in (δ 2.42–2.66 ppm for methyl). IR spectra would feature strong C=O stretching (~1630–1660 cm⁻¹) and NO₂ asymmetric stretching (~1520 cm⁻¹) .
Pharmacological Implications
While direct bioactivity data for the target compound are lacking, structural analogs provide insights:
- Anticancer Activity : 5-Cyclopropyl derivatives showed moderate anticancer activity (IC₅₀ ~10 µM), suggesting the target compound’s nitro group may enhance cytotoxicity through DNA intercalation or kinase inhibition.
- Neurological Applications : Ethoxy-substituted triazoles are screened for CNS targets, but the nitro group’s electron-withdrawing nature may limit blood-brain barrier penetration.
- Antiparasitic Potential: Nitro groups in similar scaffolds correlate with anti-Trypanosoma cruzi activity, hinting at possible applications for the target compound.
Q & A
What are the recommended synthetic routes and critical reaction parameters for 5-methyl-N-(2-methyl-4-nitrophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide?
Level: Basic
Methodological Answer:
The synthesis of triazole-carboxamide derivatives typically involves multi-step reactions, including cycloaddition and condensation. For example:
Cycloaddition: React 4-methylphenyl isocyanide with sodium azide under Huisgen conditions to form the triazole core.
Carboxamide Formation: Condense the triazole intermediate with 2-methyl-4-nitroaniline using carbodiimide coupling agents (e.g., EDC/HOBt).
Key parameters include temperature control (60–80°C for cycloaddition), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for amine:triazole). Purity is validated via TLC and HPLC .
Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
Level: Basic
Methodological Answer:
- NMR Spectroscopy: Use H and C NMR to confirm substituent positions and carboxamide linkage (e.g., carbonyl resonance at ~165–170 ppm).
- X-ray Crystallography: Resolve the crystal structure to verify regiochemistry of the triazole ring and nitro group orientation. Single-crystal studies require slow evaporation from DMSO/EtOH mixtures .
- IR Spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1680 cm, NO asymmetric stretch at ~1520 cm) .
How can researchers optimize the solubility and bioavailability of this compound for in vivo studies?
Level: Advanced
Methodological Answer:
- Derivatization: Introduce polar groups (e.g., hydroxyl, sulfonate) at the 5-methyl position to enhance aqueous solubility.
- Formulation Strategies: Use co-solvents (PEG 400) or liposomal encapsulation to improve bioavailability.
- Computational Prediction: Apply tools like COSMO-RS to simulate solubility in physiological buffers .
How should contradictory data on this compound’s biological activity (e.g., IC50_{50}50 variability) be addressed?
Level: Advanced
Methodological Answer:
- Assay Standardization: Control variables such as cell line passage number, serum concentration, and incubation time.
- Statistical Design of Experiments (DoE): Use factorial designs to isolate critical factors (e.g., pH, temperature) influencing activity .
- Meta-Analysis: Compare datasets across studies using cheminformatics platforms (e.g., PubChem BioAssay) to identify outliers .
What computational methods are suitable for modeling this compound’s interaction with enzyme targets?
Level: Advanced
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to predict binding modes with kinases or oxidoreductases. Validate with MD simulations (NAMD/GROMACS) to assess stability.
- Quantum Chemical Calculations: Employ DFT (B3LYP/6-31G*) to analyze electronic properties (e.g., nitro group charge distribution) influencing reactivity .
What mechanistic hypotheses exist for this compound’s enzyme inhibition, and how can they be tested?
Level: Advanced
Methodological Answer:
- Hypothesis: Competitive inhibition via triazole coordination to metal ions (e.g., Zn) in catalytic sites.
- Validation Methods:
How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?
Level: Advanced
Methodological Answer:
- Core Modifications: Replace the 4-methylphenyl group with electron-withdrawing substituents (e.g., CF) to enhance target affinity.
- Pharmacophore Mapping: Identify critical moieties (nitro group, triazole) using 3D-QSAR models (e.g., CoMFA) .
What strategies mitigate discrepancies between in vitro and in vivo efficacy data?
Level: Advanced
Methodological Answer:
- ADME Profiling: Assess metabolic stability (hepatocyte assays) and plasma protein binding (equilibrium dialysis).
- Prodrug Design: Mask the carboxamide as an ester to improve membrane permeability .
How can synergistic effects with existing therapeutics be systematically evaluated?
Level: Advanced
Methodological Answer:
- Combinatorial Screens: Use high-throughput assays (e.g., Checkerboard) to identify synergistic pairs (e.g., with cisplatin in cancer models).
- Pathway Analysis: Apply RNA-seq to map overlapping signaling pathways (e.g., PI3K/Akt) .
What are the degradation pathways of this compound under physiological conditions?
Level: Advanced
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
